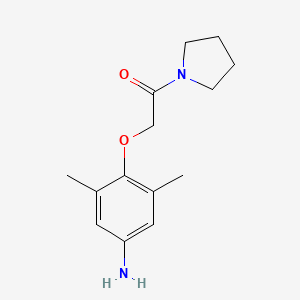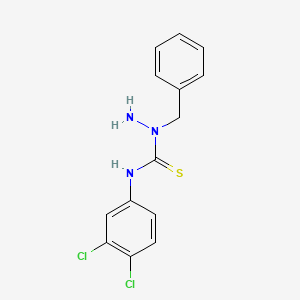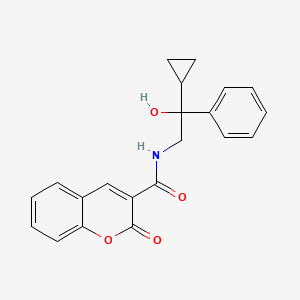![molecular formula C23H23ClFN3O4 B2969593 N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide CAS No. 1115912-19-0](/img/structure/B2969593.png)
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a cyclobutyl group, which is a type of cycloalkane, and a methoxyethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclobutyl group would add a degree of three-dimensionality to the molecule, and the various other groups (benzamide, methoxyethylamino) would likely have significant effects on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in various solvents. The cyclobutyl group could affect its phase at room temperature (solid, liquid, or gas) .科学的研究の応用
Molecular Structure and Solid-State Analysis
Research into similar compounds has focused on understanding their molecular structures both in solution and in solid states. For instance, studies on glibenclamide, a compound with a somewhat related structure, have utilized NMR spectroscopy and theoretical calculations to explore its configuration without considering tautomerization under melting conditions (Sanz et al., 2012).
Anticonvulsant and Neurotropic Activities
Compounds with benzamide derivatives have been evaluated for their anticonvulsant effects, showing promising results against seizures induced by electroshock and pentylenetetrazole. The exploration of N-alkyl amides within this context highlights the potential therapeutic applications beyond typical drug use considerations (Clark et al., 1984).
Antiviral Research
Novel N-phenylbenzamide derivatives have shown significant antiviral activity against Enterovirus 71 (EV 71) in vitro. This research direction emphasizes the development of lead compounds for anti-EV 71 drugs, demonstrating the compound's potential in addressing viral threats without focusing on its use as a conventional drug (Ji et al., 2013).
Advanced Materials Synthesis
The synthesis of aromatic polyimides incorporating benzamide derivatives points towards applications in materials science, particularly in creating polymers with specific thermal and solubility properties. Such research highlights the versatility of benzamide derivatives in engineering new materials with desirable characteristics (Butt et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(7-chloro-6-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O4/c1-31-18-6-3-13(9-19(18)32-2)10-26-20(29)12-28-8-7-17-15(11-28)23(30)14-4-5-16(24)21(25)22(14)27-17/h3-6,9H,7-8,10-12H2,1-2H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXWLDCVJKYIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)


![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)

![methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate](/img/structure/B2969526.png)



![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)